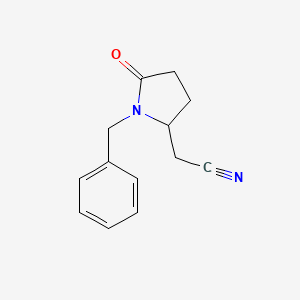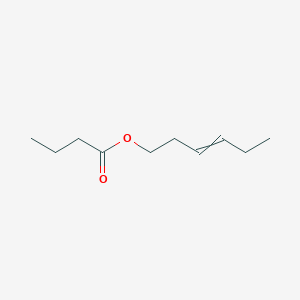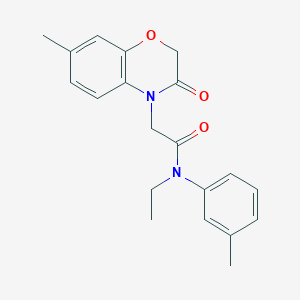
2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷是一种属于硼酸酯类别的有机化合物。该化合物以存在连接到二氧杂环硼烷环上的溴萘部分为特征。硼酸酯因其稳定性和反应性而广泛应用于有机合成,特别是在铃木-宫浦交叉偶联反应中。
准备方法
合成路线和反应条件
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的合成通常涉及在钯催化剂存在下,5-溴萘与双(频哪醇合)二硼的反应。该反应在惰性气氛下进行,如氮气或氩气,以防止氧化。反应条件通常包括使用碱,如碳酸钾,和溶剂,如甲苯或二甲基甲酰胺 (DMF)。将反应混合物加热至约 80-100°C,持续数小时,以确保完全转化。
工业生产方法
在工业环境中,2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的生产遵循类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高反应效率和产率。此外,纯化过程可能涉及诸如重结晶、柱色谱或蒸馏之类的技术,以获得具有高纯度的所需产物。
化学反应分析
反应类型
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷经历各种类型的化学反应,包括:
铃木-宫浦交叉偶联: 该反应涉及在钯催化剂和碱存在下,硼酸酯与芳基或烯基卤化物的偶联。形成的主要产物是联芳基或苯乙烯衍生物。
氧化: 可以使用过氧化氢或偏硼酸钠等氧化剂将硼酸酯氧化为相应的硼酸或硼酸酯。
取代: 萘环中的溴原子可以与各种亲核试剂发生亲核取代反应,导致形成取代的萘衍生物。
常用试剂和条件
钯催化剂: 通常用于铃木-宫浦交叉偶联反应。
碱: 碳酸钾、氢氧化钠或碳酸铯。
溶剂: 甲苯、DMF 或四氢呋喃 (THF)。
氧化剂: 过氧化氢、偏硼酸钠。
科学研究应用
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建模块,特别是在交叉偶联反应中。
生物学: 用于开发用于检测生物分子的荧光探针和传感器。
医学: 研究其在药物发现和开发中的潜在用途,特别是在合成药物中间体方面。
工业: 用于生产先进材料,例如聚合物和电子元件。
作用机制
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的作用机制主要与其在交叉偶联反应中作为硼酸酯的作用有关。二氧杂环硼烷环中的硼原子与钯催化剂形成络合物,促进芳基转移到卤化物底物。该过程涉及形成钯-硼中间体,然后进行还原消除以生成偶联产物。参与这些反应的分子靶标和途径主要与钯催化剂的催化循环有关。
相似化合物的比较
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷可以与其他类似的硼酸酯进行比较,例如:
2-(5-溴萘-1-基)乙酸甲酯: 另一种具有类似萘部分但具有不同官能团的硼酸酯。
3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯甲酸甲酯: 一种具有苯环和氟取代的硼酸酯。
(2-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯基)(吡咯烷-1-基)甲酮: 一种具有吡咯烷部分的硼酸酯。
2-(5-溴萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的独特性在于其特定的结构,赋予其独特的反应性和稳定性,使其成为各种合成应用中的宝贵化合物。
属性
分子式 |
C16H18BBrO2 |
|---|---|
分子量 |
333.0 g/mol |
IUPAC 名称 |
2-(5-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-8-12-11(13)7-6-10-14(12)18/h5-10H,1-4H3 |
InChI 键 |
LWJHWQXCQVLEMF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)



![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate](/img/structure/B12508950.png)



![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)

